VTX-27: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **VTX-27**, a potent and selective inhibitor of protein kinase C θ (PKC θ). It is intended for researchers, scientists, and professionals involved in drug development and immunology.

Chemical Structure and Properties

VTX-27, with the IUPAC name (α R,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]- α -methyl- α -(1-methylethyl)-2-piperazinemethanol, is a small molecule inhibitor. [1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	$(\alpha R,2S)$ -4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]- α -methyl- α -(1-methylethyl)-2-piperazinemethanol[1]
CAS Number	1321924-70-2[1][2][3]
Molecular Formula	C ₂₀ H ₂₄ CIFN ₆ O[1][2][3]
SMILES	CC(C)C(C) (C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC= NC4=NN3)F)Cl)O[2]
InChl Key	HXWARSZQGAFXJM-UHFFFAOYSA-N[4]



Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	418.90 g/mol	[2][3][4][5]
Exact Mass	418.1684153 Da	[4]
XLogP3-AA	2.9	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	4	[4]
Topological Polar Surface Area	90 Ų	[4]
Solubility	DMSO: ≥ 60 mg/mL	[3]
Ethanol: 5 mg/mL	[2][5]	_
Water: Insoluble	[2][5]	

Pharmacological Properties

VTX-27 is a highly potent and selective inhibitor of PKC θ , a key enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibitory activity and pharmacokinetic profile are detailed below.

Table 3: Pharmacological and Pharmacokinetic Data



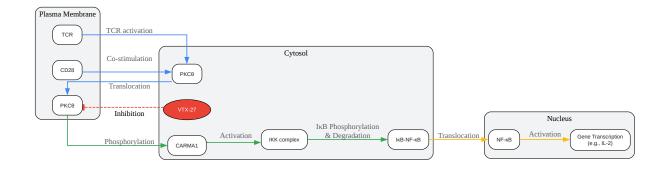
Parameter	Value	Species
Target	Protein Kinase C θ (PKC θ)	
Κί (ΡΚСθ)	0.08 nM	
Κί (ΡΚСδ)	16 nM	
Selectivity	>1000-fold vs. classical PKC isoforms	
>10000-fold vs. atypical PKC isoforms	[6]	
IC ₅₀ (IL-2 release)	11 nM	Human PBMCs[7]
Clearance	7 mL/min/kg	Mouse[3]
Half-life (t½)	4.7 hours	Mouse[3]
Oral Bioavailability	65%	Mouse[3]

Mechanism of Action and Signaling Pathway

VTX-27 exerts its therapeutic effect by inhibiting PKCθ, which plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse. There, it activates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are essential for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). By inhibiting PKCθ, **VTX-27** effectively blocks these downstream events, thereby suppressing T-cell mediated immune responses. This makes PKCθ an attractive therapeutic target for autoimmune and inflammatory diseases.

Below is a diagram illustrating the PKC θ signaling pathway and the point of inhibition by **VTX-27**.





Click to download full resolution via product page

PKCθ Signaling Pathway and VTX-27 Inhibition.

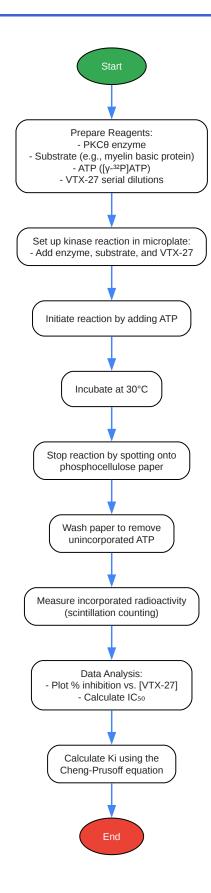
Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize **VTX-27**. For specific concentrations and incubation times, it is recommended to consult the primary literature.

Determination of PKCθ Kinase Inhibitory Activity (Ki)

A common method for determining the inhibitory constant (Ki) is a biochemical kinase assay.





Click to download full resolution via product page

Workflow for Determining PKC0 Kinase Inhibitory Activity.



Protocol:

- Reagent Preparation: Prepare solutions of recombinant human PKCθ, a suitable substrate (e.g., myelin basic protein), and ATP (spiked with [y-32P]ATP). Prepare serial dilutions of VTX-27 in DMSO.
- Reaction Setup: In a microplate, combine the PKCθ enzyme, the substrate, and varying concentrations of VTX-27. Include a vehicle control (DMSO) and a positive control (a known PKCθ inhibitor).
- Reaction Initiation: Start the kinase reaction by adding the ATP solution.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measurement: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each VTX-27 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
- Ki Calculation: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

In Vivo Efficacy in a Mouse Model of T-Cell Activation

The in vivo efficacy of **VTX-27** can be assessed by its ability to inhibit staphylococcal enterotoxin B (SEB)-induced IL-2 production in mice.

Protocol:



- Animal Acclimatization: Acclimatize mice to the laboratory conditions for a specified period before the experiment.
- VTX-27 Administration: Prepare a formulation of VTX-27 for oral administration (e.g., in a vehicle like 0.5% methylcellulose). Administer VTX-27 orally to different groups of mice at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg). Include a vehicle control group.
- T-Cell Activation: At a specified time after **VTX-27** administration (e.g., 1 hour), challenge the mice with an intraperitoneal injection of SEB to induce T-cell activation and IL-2 production.
- Blood Collection: At the peak of the expected IL-2 response (e.g., 2 hours post-SEB challenge), collect blood samples from the mice.
- Plasma Preparation: Process the blood samples to obtain plasma.
- IL-2 Measurement: Measure the concentration of IL-2 in the plasma samples using a specific ELISA kit.
- Data Analysis: Compare the plasma IL-2 levels in the VTX-27-treated groups to the vehicle control group. Calculate the percentage of inhibition of IL-2 production for each dose and determine the dose-response relationship.

Synthesis

The chemical synthesis of **VTX-27** involves a multi-step process. A plausible synthetic route, based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below. The synthesis would likely start from a substituted pyrazole and a substituted pyridine, which are then coupled and further modified to introduce the piperazine methanol side chain.



Click to download full resolution via product page

Generalized Synthetic Scheme for VTX-27.



Disclaimer: This guide is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PKC-θ and the immunological synapse: mechanisms and implications PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VTX-27: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541451#vtx-27-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com